N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide
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Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.45. The purity is usually 95%.
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Scientific Research Applications
Environmental Protection
In the context of environmental protection, the focus is often on the removal of pharmaceutical contaminants like acetaminophen from water sources. A comprehensive review by Igwegbe et al. (2021) highlights the efficiency of various adsorbents in removing acetaminophen from water, indicating the potential for applying similar methodologies to related compounds. The study found that adsorbents like ZnAl/biochar possess high capacities for removing contaminants, suggesting that derivatives of thiophene and acetamide might be engineered or utilized in environmental cleanup efforts to target specific pollutants through adsorption mechanisms (Igwegbe et al., 2021).
Pharmacological Activities
Research into the pharmacological activities of compounds related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide can provide insights into potential therapeutic applications. The analysis of N-acetylcysteine (NAC) by Samuni et al. (2013) explores how derivatives of acetamide, such as NAC, exhibit a wide range of biological activities, including acting as antioxidants, modulating inflammatory pathways, and serving as precursors for glutathione synthesis. This suggests that our compound of interest may also have pharmacological applications related to its antioxidant properties and involvement in cellular protective mechanisms (Samuni et al., 2013).
Synthetic Organic Chemistry
In synthetic organic chemistry, the structural modification and reactivity of compounds containing the N-Ar axis, such as N-acylated thiophenes, are of significant interest. Kondo and Murakami (2001) discuss the development of chemoselective N-acylation reagents and the application of chiral ligands based on the N-Ar axis for asymmetric synthesis. This research indicates the potential for this compound and similar compounds to serve as intermediates or targets for synthetic modification in the creation of new organic molecules with specific chirality and reactivity (Kondo & Murakami, 2001).
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-15-4-3-5-16(12-15)13-20(22)21(18-10-11-26(23,24)14-18)17-6-8-19(25-2)9-7-17/h3-12,18H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLJFBLDQRUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.